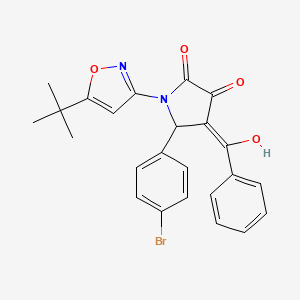![molecular formula C22H20N2O6 B3902470 (4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B3902470.png)
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione
概要
説明
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a nitrophenyl group, and a hydroxyphenylmethylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions, protein binding, and cellular processes. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents in treating various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, catalysts, and chemical processes. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism of action of (4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets such as enzymes, receptors, or proteins. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (4Z)-4-[hydroxy(phenyl)methylidene]-1-(3-nitrophenyl)-5-phenylpyrrolidine-2,3-dione
- (4Z)-4-(hydroxy-phenylmethylidene)-5-(2-nitrophenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione
Uniqueness
The uniqueness of (4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione lies in its specific structural features, which confer distinct reactivity and interaction profiles
特性
IUPAC Name |
(4Z)-4-[hydroxy(phenyl)methylidene]-5-(2-nitrophenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c25-20(14-7-2-1-3-8-14)18-19(16-10-4-5-11-17(16)24(28)29)23(22(27)21(18)26)13-15-9-6-12-30-15/h1-5,7-8,10-11,15,19,25H,6,9,12-13H2/b20-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPZHJTZIKJIHD-ZZEZOPTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B3902393.png)
![(5E)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1-(4-propan-2-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3902401.png)
![6-[(3Z)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid](/img/structure/B3902408.png)
![4-cinnamoyl-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3902425.png)
![N'-(5-bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B3902430.png)

![(4Z)-1-(3-bromophenyl)-5-(2,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B3902445.png)
![(5E)-5-(3,5-dichloro-4-hydroxybenzylidene)-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3902447.png)

![4-methyl-2-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3902463.png)
![N-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]pyridine-3-carboxamide](/img/structure/B3902467.png)
![6-[(1E)-2-[4-(Benzyloxy)-3-methoxyphenyl]ethenyl]-5-nitro-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B3902468.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B3902485.png)
![1-{[5-(pyrimidin-2-ylthio)-2-furyl]methyl}piperidine-4-carboxamide](/img/structure/B3902493.png)
